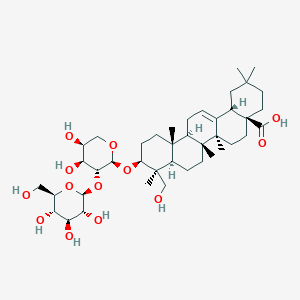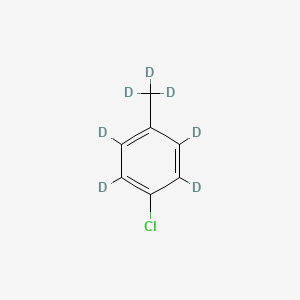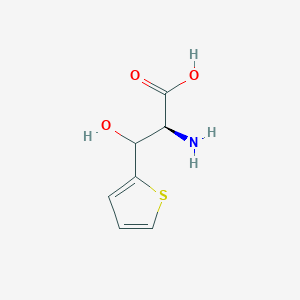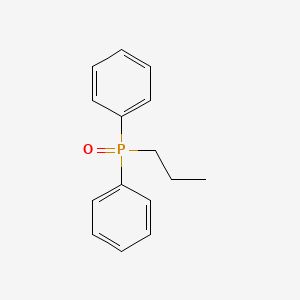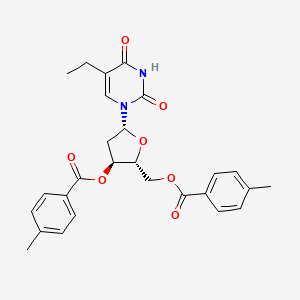
2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-5-ethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine is a synthetic nucleoside analog. It is characterized by the presence of two 4-methylbenzoyl groups attached to the 3’ and 5’ hydroxyl groups of the deoxyribose sugar, and an ethyl group attached to the 5-position of the uracil base. This compound is often used in biochemical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine typically involves the protection of the hydroxyl groups of the deoxyribose sugar with 4-methylbenzoyl groupsThe reaction conditions often include the use of solvents like tetrahydrofuran and acetonitrile, and reagents such as sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylbenzoyl groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nucleosides.
科学的研究の応用
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving DNA and RNA synthesis and repair mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it useful in antiviral and anticancer therapies. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
類似化合物との比較
Similar Compounds
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)adenosine
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)inosine
- 1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose
Uniqueness
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine is unique due to the presence of the ethyl group at the 5-position of the uracil base, which is not commonly found in other similar compounds. This structural feature can influence its biological activity and make it a valuable tool in research .
特性
分子式 |
C27H28N2O7 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H28N2O7/c1-4-18-14-29(27(33)28-24(18)30)23-13-21(36-26(32)20-11-7-17(3)8-12-20)22(35-23)15-34-25(31)19-9-5-16(2)6-10-19/h5-12,14,21-23H,4,13,15H2,1-3H3,(H,28,30,33)/t21-,22+,23+/m0/s1 |
InChIキー |
UWDDSNIBAOYUNV-YTFSRNRJSA-N |
異性体SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
正規SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


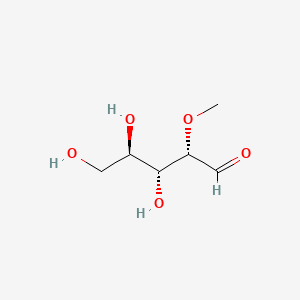


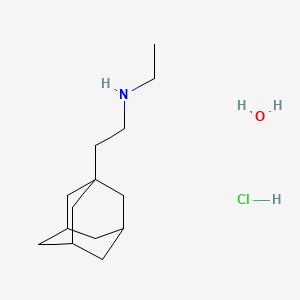
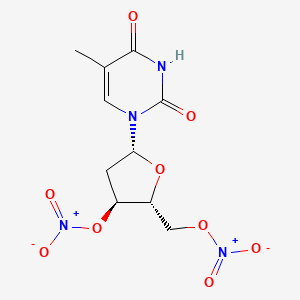
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
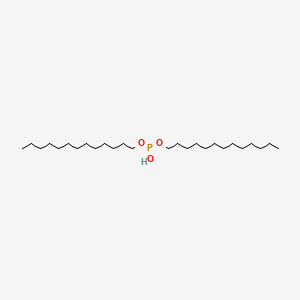
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)

